molecular formula C7H8BrNO2 B8481290 2-Bromo-4-methoxy-6-methyl-pyridine 1-oxide

2-Bromo-4-methoxy-6-methyl-pyridine 1-oxide

Cat. No. B8481290
M. Wt: 218.05 g/mol
InChI Key: BQZSLMVAVOVISK-UHFFFAOYSA-N
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Patent
US08524705B2

Procedure details

Sodium methoxide (94 mg, 1.74 mmol) was added to a solution of 2-bromo-6-methyl-4-nitro-pyridine 1-oxide (408 mg, 1.74 mmol) in dry methanol (20 mL) at 0° C., then warmed to ambient temperature and maintained overnight. The volatiles were evaporated in vacuo and the residue extracted with chloroform (5×40 mL). The combined organic layers were washed with water, dried over anhydrous sodium sulfate and concentrated to afford a residue which was purified by column chromatography over silica gel (60-120 mesh) using 3% methanol in chloroform as eluent to afford 2-bromo-4-methoxy-6-methyl-pyridine 1-oxide (0.32 g, 84%) as a white solid.
Name
Sodium methoxide
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Br:4][C:5]1[CH:10]=[C:9]([N+]([O-])=O)[CH:8]=[C:7]([CH3:14])[N+:6]=1[O-:15]>CO>[Br:4][C:5]1[CH:10]=[C:9]([O:2][CH3:1])[CH:8]=[C:7]([CH3:14])[N+:6]=1[O-:15] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
94 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
408 mg
Type
reactant
Smiles
BrC1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with chloroform (5×40 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel (60-120 mesh)

Outcomes

Product
Name
Type
product
Smiles
BrC1=[N+](C(=CC(=C1)OC)C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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